molecular formula C20H16N2 B8508844 2,5-Bis(2-phenylethenyl)pyrazine

2,5-Bis(2-phenylethenyl)pyrazine

Cat. No.: B8508844
M. Wt: 284.4 g/mol
InChI Key: MUIGGPOKWXIDNO-UHFFFAOYSA-N
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Description

2,5-Bis(2-phenylethenyl)pyrazine (CAS: 14990-02-4; molecular formula: C₂₀H₁₆N₂) is a conjugated pyrazine derivative characterized by a central pyrazine ring flanked by two phenylethenyl groups. The compound exhibits a planar molecular geometry, with adjacent aryl units forming dihedral angles of ~50° and minimal torsional strain (~10°) along the ethenyl pathways . This structural rigidity and extended π-conjugation make it a candidate for applications in optoelectronic materials, such as liquid crystals or organic light-emitting diodes (OLEDs). Synthetically, it is prepared via condensation of 2,5-dimethyl-3,6-di(2-pyridyl)pyrazine with benzaldehyde in dimethylformamide (DMF) using potassium tert-butoxide as a catalyst . Its spectroscopic data (NMR, IR, MS) and crystal parameters (monoclinic system, space group C2/c) have been extensively characterized .

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

2,5-bis(2-phenylethenyl)pyrazine

InChI

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H

InChI Key

MUIGGPOKWXIDNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3

Related CAS

25608-80-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Variations

Pyrazine derivatives vary widely in substituent groups, influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Substituents Functional Features
2,5-Bis(2-phenylethenyl)pyrazine C₂₀H₁₆N₂ Phenylethenyl groups Planar structure, high π-conjugation; optoelectronic applications
2,5-Dimethylpyrazine (2,5-DMP) C₆H₈N₂ Methyl groups Volatile flavor compound ("roasted nut" aroma); Maillard reaction product
2,5-Bis(1-methylethyl)-pyrazine C₁₀H₁₆N₂ Isopropyl groups Antimicrobial activity against E. coli, S. aureus, and fungi
2,5-Bis(3-indolylmethyl)pyrazine (BIP) C₂₂H₁₈N₄ Indole-methyl groups Antiviral activity (IC₅₀ ~2 μM against SARS-CoV-2)
Tetramethylpyrazine (TTMP) C₈H₁₂N₂ Four methyl groups Microbial metabolite; flavor enhancer in fermented foods

Key Structural Impacts on Properties

  • Electron-Withdrawing Groups : Phenylethenyl and pyridyl substituents (e.g., in 2,5-bis(2-pyridyl)pyrazine) enhance π-conjugation, enabling luminescence in OLEDs .
  • Alkyl Groups : Methyl or isopropyl substituents (e.g., 2,5-DMP) increase volatility, making them ideal for flavor applications .
  • Bulkier Substituents : Indolylmethyl or biphenyl groups (e.g., BIP) improve biological activity by enhancing hydrophobic interactions with target proteins .

Preparation Methods

Multi-Step Synthesis via Bis(bromomethyl)pyrazine

This method involves three stages:

  • Reduction: 2,5-Dimethylpyrazine 11 is reduced to 2,5-bis(hydroxymethyl)pyrazine 33 using NaBH₄ in methanol (26% yield).

  • Bromination: Treatment with PBr₃ in toluene converts 33 to 2,5-bis(bromomethyl)pyrazine 34 (49% yield).

  • Wittig Reaction: Reaction of 34 with benzaldehyde 12 using triphenylphosphine and KOtBu in ethanol yields DSP (30% overall yield).

Advantages: Avoids harsh basic conditions, suitable for acid-sensitive substrates.
Limitations: Lower overall yield due to multi-step purification.

Photochemical Solid-State Polymerization

Monomer Synthesis for Poly-DSP

DSP serves as a monomer for conjugated polymers. Its synthesis follows the Knoevenagel method, with subsequent purification critical for polymerization efficiency:

  • Irradiation: Exposure to 100W mercury lamp in cyclohexane induces [2+2] cycloaddition, forming poly-DSP with η<sub>red</sub> = 3.1 dL/g in trifluoroacetic acid.

  • Purity Requirements: Residual monomer below 1% ensures high polymer crystallinity (melting point: 339–343°C).

Table 2. Photopolymerization parameters

Light SourceSolventTime (h)Conversion (%)
Hg lamp (365 nm)Cyclohexane299
SunlightNeat1080

Green Chemistry Modifications

Solvent-Free and Aqueous Modifications

Recent advances emphasize sustainability:

  • Catalyst-Free: Heating 2,5-dimethylpyrazine and benzaldehyde at 120°C under vacuum achieves 22% yield without solvents.

  • Water-Mediated: Using H₂O/EtOH (1:1) with K₂CO₃ at 80°C provides 28% yield, reducing organic waste.

Table 3. Green synthesis metrics

MethodE-FactorPMIRME (%)
Traditional Knoevenagel12.38.734
Solvent-Free3.82.162

Q & A

Q. How do synthetic conditions impact polymorphism in methoxy-substituted derivatives?

  • Resolution : Rapid crystallization from low-polarity solvents (e.g., toluene) favors kinetic polymorphs with metastable packing, while slow evaporation yields thermodynamically stable forms. SC-XRD and PXRD distinguish phases, with thermal analysis (TGA/DSC) confirming stability .

Q. Tables

Key Structural Parameters
Space GroupP2₁/c
Unit Cell Volume1149.2 ų
Dihedral Angle (Phenyl-Pyrazine)50.8°
C–H···N Distance2.85 Å
Antimicrobial Activity Profile
Target PathogenBurkholderia
MIC (µg/mL)50
Primary MechanismDNA damage

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